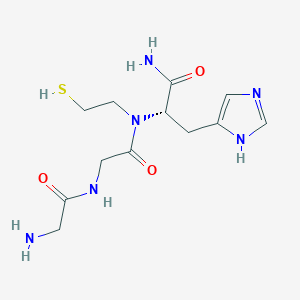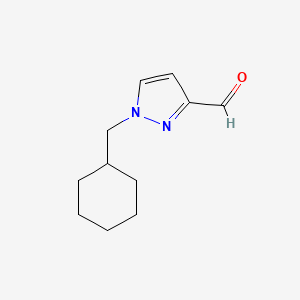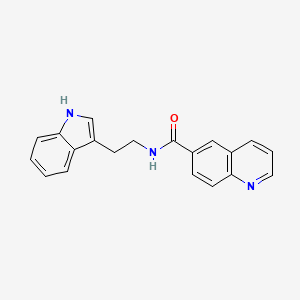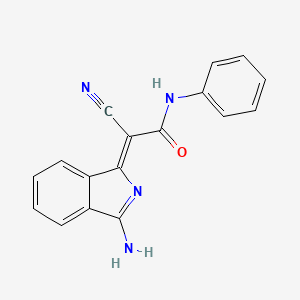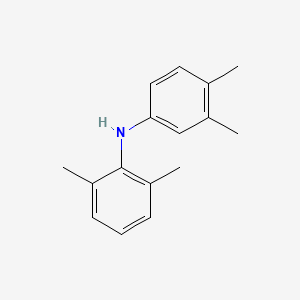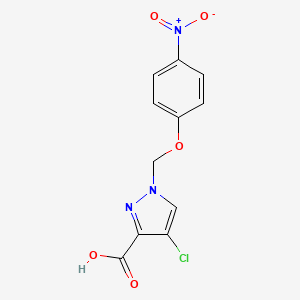![molecular formula C11H12ClFN2 B12939251 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydrochloride salt form, which enhances its solubility in water. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Cyclization: The aniline undergoes cyclization to form the pyridoindole core structure.
Fluorination: Introduction of the fluorine atom at the 8th position is achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the pyridoindole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridoindoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 8-nitro-1,3,4,5-tetrahydrothiino[4,3-b]indole
Uniqueness
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is unique due to the specific position of the fluorine atom and its hydrochloride salt form, which may confer distinct biological activities and solubility properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12ClFN2 |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
8-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9;/h1-3,13-14H,4-6H2;1H |
Clave InChI |
QYXPIYBSSXACNO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=C(N2)C(=CC=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


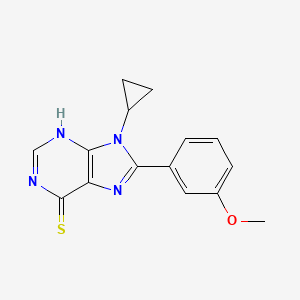
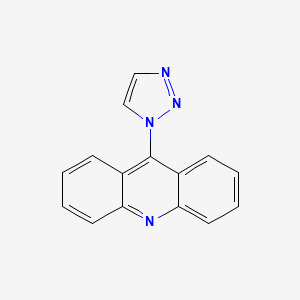
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)

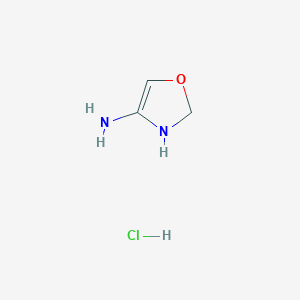
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)
